molecular formula C13H11FO2 B6364099 4-(5-Fluoro-2-methoxyphenyl)phenol, 95% CAS No. 1226088-65-8

4-(5-Fluoro-2-methoxyphenyl)phenol, 95%

Cat. No. B6364099
CAS RN: 1226088-65-8
M. Wt: 218.22 g/mol
InChI Key: ZCNRGEGFWNXUMU-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)phenol, 95% (4-FMPP) is a synthetic compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 164-165°C and a molecular weight of 208.15 g/mol. 4-FMPP is an aromatic compound that has a phenolic group and a fluorinated methoxy group, which gives it unique properties. It is widely used in biochemical and physiological research due to its ability to interact with various molecules, including proteins, enzymes, and hormones.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used to study the structure and function of proteins, enzymes, and hormones. It is also used to study the effects of various drugs on biochemical and physiological processes. In addition, it is used to study the effects of environmental pollutants on biochemical and physiological processes.

Mechanism of Action

4-(5-Fluoro-2-methoxyphenyl)phenol, 95% is an aromatic compound with a phenolic group and a fluorinated methoxy group. These two groups give 4-(5-Fluoro-2-methoxyphenyl)phenol, 95% the ability to interact with various molecules, including proteins, enzymes, and hormones. Specifically, 4-(5-Fluoro-2-methoxyphenyl)phenol, 95% can bind to the active sites of proteins, enzymes, and hormones, which can alter their structure and/or function.
Biochemical and Physiological Effects
4-(5-Fluoro-2-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been shown to inhibit the activity of certain hormones, such as epinephrine and norepinephrine. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations of Using 4-(5-Fluoro-2-methoxyphenyl)phenol, 95% in Laboratory Experiments
The use of 4-(5-Fluoro-2-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. First, it is a relatively stable compound that can be easily synthesized and stored. Second, it is a versatile compound that can be used to study a variety of biochemical and physiological processes. Third, it is relatively non-toxic and does not produce any hazardous byproducts.
However, there are also some limitations to using 4-(5-Fluoro-2-methoxyphenyl)phenol, 95% in laboratory experiments. First, it is relatively expensive, which can limit its use in large-scale experiments. Second, it is not soluble in water, which can limit its use in aqueous solutions. Third, it is not very soluble in organic solvents, which can limit its use in organic solvents.

Future Directions

There are several potential future directions for the use of 4-(5-Fluoro-2-methoxyphenyl)phenol, 95% in scientific research. First, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Second, it could be used to study the effects of drugs on the structure and function of proteins, enzymes, and hormones. Third, it could be used to develop new drugs that target specific biochemical and physiological processes. Fourth, it could be used to study the effects of various drugs on the development and progression of diseases. Fifth, it could be used to develop new methods for synthesizing and storing 4-(5-Fluoro-2-methoxyphenyl)phenol, 95%. Finally, it could be used to develop new methods for detecting and quantifying 4-(5-Fluoro-2-methoxyphenyl)phenol, 95% in biological samples.

Synthesis Methods

4-(5-Fluoro-2-methoxyphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 4-fluoro-2-methoxyphenol and sodium hydroxide in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting product is a white crystalline solid. Other methods of synthesis include the reaction of 4-fluoro-2-methoxyphenol and sodium borohydride in an aqueous solution, the reaction of 4-fluoro-2-methoxyphenol and potassium hydroxide in an aqueous solution, and the reaction of 4-fluoro-2-methoxyphenol and sodium hydroxide in an organic solvent.

properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-7-4-10(14)8-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNRGEGFWNXUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680820
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2-methoxyphenyl)phenol

CAS RN

1226088-65-8
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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